6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
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Overview
Description
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is a natural product found in Russula rosea and Russula lepida with data available.
Scientific Research Applications
Isolation and Structural Analysis
Isolation from Natural Sources : This compound has been isolated from the fruiting bodies of Basidiomycetes Russula lepida, a type of mushroom. It is noted as the first naturally occurring seco-ring-A cucurbitane triterpenoid, highlighting its uniqueness in nature (Tan Jianwen, Dong Ze-jun, Liu Ji-kai, 2000).
Structural Elucidation : Detailed spectroscopic methods, including NMR and ECD spectra, have been employed to determine the structures and absolute configurations of this compound and its analogs (Jong-Soo Lee et al., 2016).
Biological Activities
Protein Tyrosine Phosphatase 1B Inhibition : This compound has demonstrated inhibitory effects against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. Its potency as a PTP1B inhibitor is notable, with reported IC50 values (Wilmar Maarisit et al., 2016).
Lack of Cytotoxicity : In studies examining its effects on human cancer cell lines, this compound did not show cytotoxicity at certain concentrations, which is crucial for its potential therapeutic use (Wilmar Maarisit et al., 2016).
Potential Pharmaceutical Applications
- Insulin-Stimulation : Although this compound did not enhance insulin-stimulated p-Akt levels in in vitro studies, its inhibition of PTP1B suggests potential applications in managing insulin resistance and related metabolic disorders (Wilmar Maarisit et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .
Mode of Action
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid acts as a potent inhibitor of PTP1B . It binds to the active site of the enzyme, preventing it from dephosphorylating and inactivating insulin receptors. This results in enhanced insulin signaling, improving glucose uptake and energy balance .
Biochemical Pathways
By inhibiting PTP1B, 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis. Enhanced insulin signaling leads to increased glucose uptake, glycogen synthesis, and decreased gluconeogenesis .
Result of Action
The inhibition of PTP1B by 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid leads to enhanced insulin signaling . This can result in improved glucose homeostasis, potentially benefiting conditions such as type 2 diabetes and obesity . It’s important to note that the compound exhibits potent PTP1B inhibitory activity without cytotoxicity .
Biochemical Analysis
Biochemical Properties
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid plays a crucial role in biochemical reactions by inhibiting PTP1B with an IC50 value of 0.4 μM . PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition can enhance insulin sensitivity and promote weight loss. The compound exhibits potent PTP1B inhibitory activity without cytotoxicity, making it a promising candidate for therapeutic applications .
Cellular Effects
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid has been shown to have minimal growth inhibitory effects on human cancer cell lines Huh-7 (hepatoma) and EJ-1 (bladder) up to a concentration of 50 μM . This suggests that the compound does not adversely affect cell proliferation at therapeutic doses. Additionally, its inhibition of PTP1B can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to improved insulin sensitivity and metabolic regulation .
Molecular Mechanism
The molecular mechanism of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid involves its binding to the active site of PTP1B, thereby inhibiting its enzymatic activity . This inhibition prevents the dephosphorylation of key signaling molecules involved in insulin and leptin pathways, leading to enhanced signaling and improved metabolic outcomes. The compound’s specificity for PTP1B over other phosphatases contributes to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid has demonstrated stability and sustained inhibitory activity over time . Studies have shown that the compound maintains its potency without significant degradation, ensuring consistent effects during experimental procedures. Long-term exposure to the compound has not resulted in cytotoxicity, further supporting its potential for therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid vary with dosage. At lower doses, the compound effectively inhibits PTP1B and improves insulin sensitivity without adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, highlighting the importance of determining an optimal therapeutic dose for safe and effective treatment .
Metabolic Pathways
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is involved in metabolic pathways related to insulin and leptin signaling . By inhibiting PTP1B, the compound enhances the phosphorylation of key signaling molecules, promoting glucose uptake and metabolic regulation. This interaction with metabolic enzymes and pathways underscores its potential as a therapeutic agent for metabolic disorders .
Transport and Distribution
Within cells and tissues, 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, ensuring effective inhibition of PTP1B and modulation of metabolic pathways. The compound’s distribution profile supports its potential for targeted therapeutic applications .
Subcellular Localization
The subcellular localization of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is primarily within the cytoplasm, where it interacts with PTP1B . This localization is crucial for its inhibitory activity, as it allows the compound to effectively bind to and inhibit the enzyme. Additionally, post-translational modifications may influence its targeting and activity within specific cellular compartments .
Properties
IUPAC Name |
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKGNOBMWJPGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the discovery of 3,4-secocucurbita-4,24-diene-3,26,29-trioic acid and its structural analogs?
A1: The isolation of 3,4-secocucurbita-4,24-diene-3,26,29-trioic acid, along with its related compound 3,4-secocucurbita-4,24-diene-3,26-dioic acid, represents a significant finding in natural product chemistry. These compounds are the first reported examples of naturally occurring seco-ring-A cucurbitane triterpenoids. [] This discovery expands the known chemical diversity within the cucurbitane family and offers potential avenues for future research into their biological activities and potential applications.
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